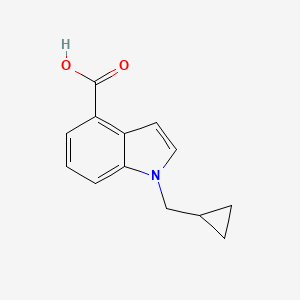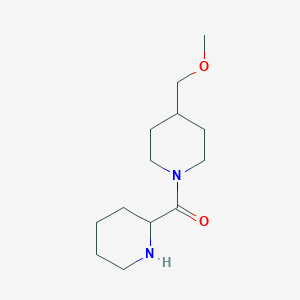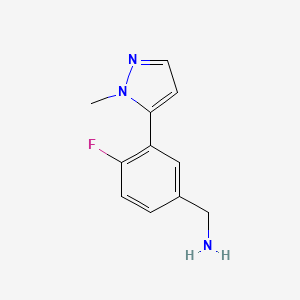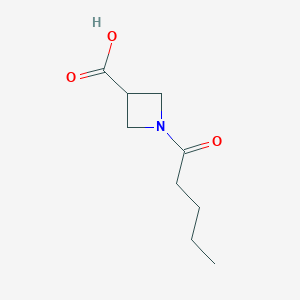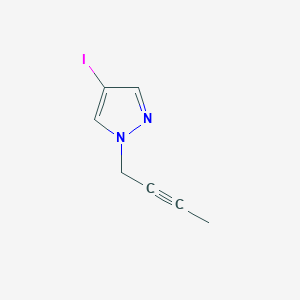
1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole
Vue d'ensemble
Description
The compound “1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. At the 1-position of the pyrazole ring, there is a but-2-yn-1-yl group, which is a four-carbon chain with a triple bond between the second and third carbons. At the 4-position of the pyrazole ring, there is an iodine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triple bond in the but-2-yn-1-yl group could introduce some rigidity into the molecule, affecting its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triple bond in the but-2-yn-1-yl group could potentially undergo addition reactions. The iodine atom on the pyrazole ring might make that carbon more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom might increase its molecular weight and could affect its solubility and boiling point .Applications De Recherche Scientifique
Structural Characterization and Analysis
The compound 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole, and its derivatives, have been the focus of various structural characterizations and analyses. For instance, the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one underwent spectroscopic techniques and X-ray diffraction studies, revealing a monoclinic system with specific unit cell parameters and crystal packing dominated by C⋯H···π interactions (Delgado et al., 2020). Another example is the synthesis and characterization of various 3,5-diaryl-1H-pyrazoles, demonstrating the formation of molecular dimers through intermolecular hydrogen bonds (Zheng et al., 2010).
Synthesis and Chemical Reactions
The synthesis and chemical reactions of 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole derivatives have been extensively studied. For instance, iodine-mediated synthesis approaches have been used to produce pyrano[2,3-c]pyrazoles, showcasing significant yields and specific antimicrobial activity (Parshad et al., 2014). Similarly, iodine(III)-mediated synthesis methods have been utilized to create a series of triazolopyridines with notable antibacterial and antifungal activities (Prakash et al., 2011). Moreover, ICl-induced dehydration/iodination methods have been applied to 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, providing a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles (Waldo et al., 2008).
Applications in Electronics and Photonics
There have also been explorations into the applications of 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole derivatives in the field of electronics and photonics. For instance, mechanoluminescent and efficient white OLEDs have been developed using Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates, demonstrating high efficiency and stable chromaticity (Huang et al., 2013).
Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative activities of 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole derivatives have been a significant focus of research. Various studies have synthesized and tested the antimicrobial activity of such compounds, revealing their potential as potent antimicrobial agents against a range of bacterial and fungal strains (Hamed et al., 2020). Additionally, the synthesis of tetrasubstituted pyrazolopyridines from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde has been investigated, with some compounds showing low micromolar GI50 values against various cancer cell lines, indicating their potential in antiproliferative applications (Razmienė et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-but-2-ynyl-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQZOIHECZZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469167.png)
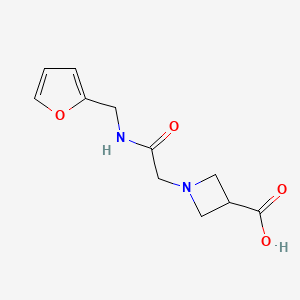
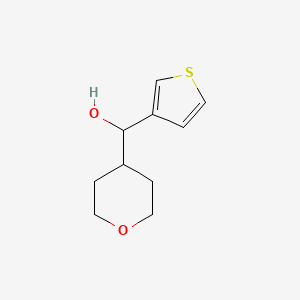
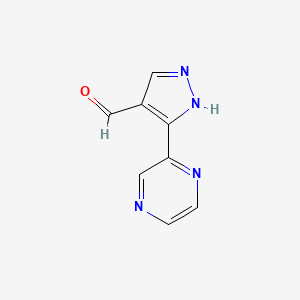

![1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469178.png)
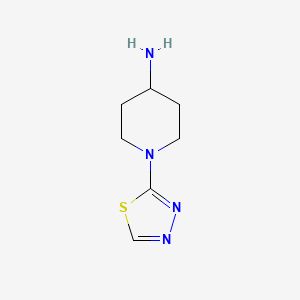
![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1469182.png)
